molecular formula C14H11ClN4 B2857894 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine CAS No. 477861-97-5

7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine

Cat. No.: B2857894
CAS No.: 477861-97-5
M. Wt: 270.72
InChI Key: ZBSJOWIROBLROO-UHFFFAOYSA-N
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Description

7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine is a chemical compound with the molecular formula C14H11ClN4 and a molecular weight of 270.72 g/mol . It belongs to the class of quinazolinamine derivatives, a group of nitrogen-containing heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. Quinazoline and quinazolinamine cores are frequently investigated as kinase inhibitors , and related compounds have demonstrated significant potential as therapeutic agents, exhibiting potent anticancer, antibacterial, and antifungal properties in scientific research . The structural motif of this compound, which features a chloro-substituted quinazoline linked to a pyridinylmethyl group, is common in the design of molecules that interact with enzymatic targets, particularly in the field of oncology. For instance, certain quinazoline derivatives are known to act as irreversible inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in cancer therapy due to its role in driving cellular proliferation in many malignancies . The value of this compound to the scientific community lies in its utility as a key chemical intermediate or a novel pharmacophore for the discovery and development of new bioactive molecules. Researchers can employ this compound in structure-activity relationship (SAR) studies, as a building block for the synthesis of more complex hybrid molecules, or as a core structure for screening against various biological targets . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

7-chloro-N-(pyridin-2-ylmethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-10-4-5-12-13(7-10)18-9-19-14(12)17-8-11-3-1-2-6-16-11/h1-7,9H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSJOWIROBLROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-N-(2-pyridinylmethyl)-4-quinazolinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C11H9ClN4
  • Molecular Weight : 232.67 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer, antifungal, and antimicrobial properties.

Anticancer Activity

Several studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, a study synthesized hybrid compounds containing the 7-chloro-4-aminoquinoline nucleus, which showed significant cytostatic activity against 58 human cancer cell lines. Notably, compounds derived from this structure exhibited GI50 values ranging from 0.05 to 0.95 µM, indicating potent antiproliferative effects .

Antifungal and Antimicrobial Effects

The compound has also been evaluated for its antifungal activity against Candida albicans and Cryptococcus neoformans. The results suggested that certain derivatives demonstrated notable antifungal properties, which could be attributed to their structural characteristics that enhance membrane permeability and disrupt fungal cell wall synthesis .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve the following pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair processes in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in malignant cells, leading to programmed cell death.
  • Antifungal Mechanisms : It may interfere with the synthesis of ergosterol in fungal membranes, thus compromising their integrity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious Human Cancer LinesGI50 = 0.05 - 0.95 µM
AntifungalCandida albicansSignificant growth inhibition
AntimicrobialCryptococcus neoformansNotable antifungal activity

Notable Research Findings

  • Cytotoxicity Studies : A series of synthesized analogues were tested for cytotoxicity against cancer cell lines, revealing that modifications to the quinazolinamine structure could enhance potency.
  • Hybrid Compound Synthesis : The creation of hybrid compounds incorporating the quinazolinamine framework with other pharmacophores has led to improved biological profiles, suggesting that structural diversity can enhance therapeutic efficacy .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that compounds based on this structure may exhibit favorable absorption and distribution characteristics due to their lipophilicity. However, detailed toxicological assessments are necessary to establish safety profiles before clinical application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
This compound Quinazoline 7-Cl, 4-NH-(2-pyridinylmethyl) C₁₄H₁₁ClN₄ 282.72 -
Gefitinib (IRESSA®) Quinazoline 7-OCH₃, 6-(morpholinopropoxy), 4-NH-(3-Cl-4-F-phenyl) C₂₂H₂₄ClFN₄O₃ 446.90
7-Chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine Quinazoline 7-Cl, 4-NH-(4-Cl-2-Me-phenyl) C₁₅H₁₁Cl₂N₃ 304.17
7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)-pyridin-2-yl)isoquinolin-3-amine Isoquinoline 7-Cl, 3-NH-(4-pyrrolidinylmethyl-pyridin-2-yl) C₁₉H₁₉ClN₄ 338.80
7-Chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine Benzothiazole 7-Cl, 4-OCH₃, 2-NH-(2-pyridinylmethyl) C₁₄H₁₂ClN₃OS 305.78
6-(2-Chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine Quinazoline 6-(2-Cl-phenyl), 4-NH-(3-pyridinylmethyl) C₂₀H₁₅ClN₄ 346.81

Key Observations:

  • Core Heterocycle: The target compound’s quinazoline core is distinct from isoquinoline () and benzothiazole () derivatives, which may alter binding affinities to kinase domains.
  • Chlorine at the 7-position (target compound) versus 6-position () or methoxy groups () may influence steric interactions and electronic properties critical for kinase inhibition.

Pharmacological Implications

  • EGFR Inhibition : Gefitinib’s efficacy against EGFR-expressing tumors is well-documented, but resistance arises in EGFRvIII mutants due to constitutive phosphorylation . The target compound’s smaller substituents might allow better penetration into mutant kinase domains, though this remains speculative without direct data.
  • Selectivity : Compounds with pyridinylmethyl groups (e.g., target compound, ) may exhibit different selectivity profiles compared to aryl-substituted analogs () due to variations in hydrogen bonding and π-π interactions.
  • Toxicity: Chlorine substituents (e.g., target compound, ) could enhance metabolic stability but may introduce hepatotoxicity risks, as seen in halogenated quinoline derivatives like clioquinol .

Q & A

Q. Key Methodological Considerations

  • Temperature : High temperatures (>100°C) in traditional methods often lead to decomposition, whereas electrochemical approaches avoid thermal degradation .
  • Solvent : Polar aprotic solvents (e.g., 1-methyl-2-pyrrolidinone) enhance nucleophilic substitution efficiency .
  • Catalysts : Transition metals (e.g., Pd/Cu) are avoided in electrochemical routes, simplifying purification .

Q. Table 1: Comparison of Synthetic Approaches

MethodConditionsYield (%)Key AdvantageReference
ElectrochemicalAl/C electrodes, RT, acetic acid65–85Mild, metal-free
Nucleophilic Substitution1-methyl-2-pyrrolidinone, Ar atmosphere35Functional group tolerance

Which analytical techniques are critical for characterizing this compound’s purity and structure?

Basic Research Focus
Characterization requires multi-technique validation:

  • TLC : Monitors reaction progress using silica gel plates and UV detection (Rf ~0.5 in ethyl acetate/hexane) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinylmethyl protons at δ 4.5–5.0 ppm; quinazoline aromatic protons at δ 7.5–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 311.0824 for C₁₄H₁₁ClN₄) with <2 ppm error .
  • FTIR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .

Methodological Tip : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities when purity <95% .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in biological data (e.g., IC₅₀ values in kinase assays) often arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 µM) or incubation time .
  • Cellular Context : Differences in cell permeability (e.g., logP ~2.5 vs. 3.2 due to substituents) .

Q. Resolution Strategies

Standardize Assays : Use uniform ATP concentrations (e.g., 10 µM) and validate with reference inhibitors (e.g., staurosporine).

SAR Analysis : Systematically modify substituents (e.g., replacing chloro with methoxy) to isolate activity drivers .

Molecular Docking : Validate binding modes using crystallographic data for target kinases (e.g., EGFR T790M mutant) .

What advanced strategies enhance the compound’s selectivity as a kinase inhibitor?

Advanced Research Focus
To improve selectivity over off-target kinases (e.g., VEGFR2 or FGFR1):

  • Structure-Guided Design : Introduce bulky substituents (e.g., 3,5-dimethylpyrazole) to exploit hydrophobic pockets in target kinases .
  • Proteomics Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .
  • Prodrug Modifications : Mask the pyridinylmethyl group with enzymatically cleavable moieties (e.g., acetyl) to enhance tissue specificity .

Q. Table 2: Selectivity Optimization Example

ModificationTarget Kinase IC₅₀ (nM)Off-Target (VEGFR2) IC₅₀ (nM)Selectivity Fold-Change
Parent Compound12 ± 1.5450 ± 6037.5
3,5-Dimethylpyrazole8 ± 1.21200 ± 150150

How can researchers address low yields in nucleophilic substitution reactions during synthesis?

Advanced Research Focus
Low yields (e.g., 35% ) may result from:

  • Steric Hindrance : Bulky substituents slow amine attack on the 4-chloro position.
  • Solvent Effects : Switch to DMF or DMSO to enhance nucleophilicity .
  • Catalysis : Use KI (10 mol%) to generate a more reactive iodide intermediate .

Validation : Monitor intermediates via LC-MS and optimize reaction time (e.g., 24–48 hours).

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